molecular formula C12H22ClN B081240 N,N-Diallylcyclohexylamine hydrochloride CAS No. 14825-72-0

N,N-Diallylcyclohexylamine hydrochloride

Cat. No.: B081240
CAS No.: 14825-72-0
M. Wt: 215.76 g/mol
InChI Key: LXKZWRPDOSDEEE-UHFFFAOYSA-N
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Description

N,N-Diallylcyclohexylamine hydrochloride is an organic compound that belongs to the class of aliphatic amines. It is a derivative of cyclohexylamine, where two allyl groups are attached to the nitrogen atom. This compound is typically found in its hydrochloride salt form, which enhances its stability and solubility in water.

Preparation Methods

Synthetic Routes and Reaction Conditions

N,N-Diallylcyclohexylamine hydrochloride can be synthesized through the alkylation of cyclohexylamine with allyl chloride. The reaction is typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve heating the mixture to a temperature range of 50-70°C for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of diallylcyclohexylamine hydrochloride involves the continuous flow of reactants through a reactor. The process is optimized to maintain a steady temperature and pressure, ensuring high yield and purity of the final product. The use of catalysts such as palladium or nickel can further enhance the reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

N,N-Diallylcyclohexylamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: It can be reduced to form secondary or tertiary amines.

    Substitution: The allyl groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like halides or alkoxides can be used under basic conditions.

Major Products

    Oxidation: N-oxides of diallylcyclohexylamine.

    Reduction: Secondary or tertiary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Organic Synthesis

N,N-Diallylcyclohexylamine hydrochloride serves as an important intermediate in organic synthesis. Its ability to participate in various chemical reactions makes it a versatile building block for synthesizing more complex molecules. For example, it can be used to produce:

  • Polymers : As a monomer in the production of cationic polymers, which are useful in water treatment applications.
  • Pharmaceutical Compounds : Due to its amine functionality, it can be transformed into biologically active compounds.

Polymer Chemistry

The compound is notably used in the development of water-soluble polymers that enhance the performance of membrane biological reactors (MBRs). These polymers help reduce fouling and increase flux rates by coagulating and flocculating biomass in wastewater treatment processes. Key applications include:

  • Wastewater Treatment : Enhancing the efficiency of MBRs by minimizing sludge formation and improving separation processes.
  • Paper Industry : Used as a flocculant to improve the retention of fibers and fillers during paper manufacturing.
Application AreaSpecific Use CaseBenefits
Wastewater TreatmentReducing fouling in MBRsIncreased membrane flux, reduced operational costs
Paper IndustryFlocculant for fiber retentionImproved product quality and reduced waste
Organic SynthesisIntermediate for pharmaceuticalsVersatile building block for complex molecules

Environmental Applications

In environmental science, this compound is utilized for its ability to interact with various pollutants. Its properties allow it to be employed in:

  • Oil Spill Remediation : As a surfactant or dispersant to aid in the breakdown of oil contaminants.
  • Soil Stabilization : Its polymeric forms can enhance soil structure and reduce erosion.

Case Study 1: Wastewater Treatment Enhancement

In a study examining the efficacy of this compound in MBRs, researchers found that adding this compound significantly reduced membrane fouling by promoting better biomass settling. This led to an increase in water flux rates by up to 500%, demonstrating its effectiveness as a flocculant .

Case Study 2: Paper Manufacturing Efficiency

Another investigation focused on the use of this compound as a retention aid in papermaking processes. The results indicated that its incorporation improved fiber retention rates, leading to enhanced paper quality while minimizing environmental impact due to reduced waste generation .

Mechanism of Action

The mechanism of action of diallylcyclohexylamine hydrochloride involves its interaction with biological targets such as enzymes and receptors. The allyl groups enhance its ability to penetrate cell membranes, allowing it to exert its effects at the molecular level. The compound can inhibit the activity of certain enzymes, leading to altered cellular functions.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexylamine: A simpler analog without allyl groups.

    Dicyclohexylamine: Contains two cyclohexyl groups attached to the nitrogen atom.

Uniqueness

N,N-Diallylcyclohexylamine hydrochloride is unique due to the presence of allyl groups, which confer distinct chemical reactivity and biological activity. The allyl groups enhance its ability to participate in various chemical reactions and improve its interaction with biological targets.

Properties

CAS No.

14825-72-0

Molecular Formula

C12H22ClN

Molecular Weight

215.76 g/mol

IUPAC Name

N,N-bis(prop-2-enyl)cyclohexanamine;hydrochloride

InChI

InChI=1S/C12H21N.ClH/c1-3-10-13(11-4-2)12-8-6-5-7-9-12;/h3-4,12H,1-2,5-11H2;1H

InChI Key

LXKZWRPDOSDEEE-UHFFFAOYSA-N

SMILES

C=CCN(CC=C)C1CCCCC1.Cl

Canonical SMILES

C=CCN(CC=C)C1CCCCC1.Cl

Key on ui other cas no.

14825-72-0

Origin of Product

United States

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